Hexamethylenetriperoxidediamine

Description

Historical Background and Discovery

HMTD was first synthesized in 1885 by German chemist Ludwig Legler through the reaction of formaldehyde, ammonium sulfate, and hydrogen peroxide. Early studies focused on its potential as a primary explosive, but its instability limited practical applications. In 1924, researchers Taylor and Rinkenbach at the U.S. Bureau of Mines systematically evaluated its explosive capabilities, noting its superior initiating power compared to mercury fulminate. Despite these properties, HMTD’s sensitivity to heat, friction, and metal interactions prevented widespread adoption in military or commercial explosives.

The compound regained notoriety in the 21st century due to its use in improvised explosive devices (IEDs). For example, forensic analysis of the 2016 New York City bombing revealed HMTD as a key component alongside Tannerite, highlighting its continued relevance in asymmetric warfare.

Chemical Structure and Properties

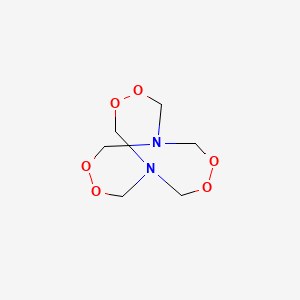

HMTD’s molecular formula is C₆H₁₂N₂O₆ , featuring a bicyclic structure with three peroxide (-O-O-) bridges (Figure 1). X-ray crystallography studies in 1984 confirmed its cage-like geometry, where two nitrogen atoms adopt an unusual trigonal planar configuration instead of the typical tetrahedral arrangement. This structural strain contributes to its instability.

Key Physical and Chemical Properties:

| Property | Value |

|---|---|

| Molecular Weight | 208.17 g/mol |

| Density | 1.46 g/cm³ |

| Detonation Velocity | ~5,300 m/s |

| Decomposition Onset | 140–160°C |

The compound is insoluble in water and most organic solvents but reacts violently with metals, acids, and bases. Its decomposition products include formaldehyde, formic acid, and trimethylamine, which are detectable via gas chromatography-mass spectrometry (GC/MS).

Classification within Peroxide-Based Explosives

HMTD belongs to the organic peroxide family, characterized by the presence of peroxide bonds (-O-O-). Under the U.S. OSHA Hazard Communication Standard , organic peroxides are classified based on their explosive hazards (Table 1):

| OSHA Class | Criteria | Examples |

|---|---|---|

| Type A | Detonates or deflagrates rapidly | HMTD, TATP |

| Type B | Thermal explosion risk in packaging | Methyl ethyl ketone peroxide |

HMTD’s sensitivity places it in Type A , alongside triacetone triperoxide (TATP). Unlike commercial explosives like lead azide, HMTD lacks metallic components, making it attractive for clandestine synthesis.

Academic and Industrial Significance

Although HMTD has no legitimate industrial applications due to its instability, it serves as a critical subject in energetic materials research . Studies focus on:

- Decomposition Mechanisms : Isotopic labeling experiments reveal that HMTD degrades via homolytic cleavage of peroxide bonds, releasing formaldehyde and trimethylamine.

- Detection Methods : Advanced techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC/MS enable trace detection at picogram levels.

- Phlegmatization : Mixing HMTD with inert materials like activated charcoal reduces sensitivity, enabling safer handling for detection dog training.

In forensic science, HMTD’s signature degradation products aid in post-blast investigations. Its synthesis from readily available precursors (hexamine, hydrogen peroxide, and citric acid) also underscores challenges in counterterrorism.

Propriétés

IUPAC Name |

3,4,8,9,12,13-hexaoxa-1,6-diazabicyclo[4.4.4]tetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O6/c1-7-2-11-13-5-8(4-10-9-1)6-14-12-3-7/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWPNDNFTFSCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2COOCN(COO1)COOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074804 | |

| Record name | Hexamethylenetriperoxidediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283-66-9 | |

| Record name | Hexamethylenetriperoxidediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=283-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethylenetriperoxidediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000283669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexamethylenetriperoxidediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reagents and Stoichiometry

The reaction typically employs a 1:1 molar ratio of hexamine to hydrogen peroxide, with citric acid added in stoichiometric amounts relative to hexamine. For example, a synthesis protocol using 3.22 mmol of hexamine requires 35.42 mmol of 50% hydrogen peroxide and 3.55 mmol of anhydrous citric acid.

Procedure and Yield

Hexamine is dissolved in ice-cooled hydrogen peroxide, followed by the gradual addition of citric acid. The mixture is maintained in an ice bath for 2–5 hours, during which HMTD precipitates as white crystals. Upon warming to room temperature, the crude product is vacuum-filtered, washed with water and methanol, and dried. Yields typically range from 60% to 100%, depending on reaction duration and temperature control.

Acid-Free and Alternative Acid Conditions

Experimental studies have explored HMTD synthesis without acidic catalysts or with alternative acids to evaluate their impact on reaction kinetics and product stability.

Synthesis Without Acid

Omitting citric acid results in significantly delayed precipitation (5–6 hours vs. 2 hours with acid) and reduced yields (<30%). The absence of acid destabilizes the intermediate peroxides, leading to incomplete cyclization.

Use of Formaldehyde as a Reaction Accelerator

Adding formaldehyde (up to 6 mol per mole of hexamine) reduces precipitation time to 2 hours and increases yields beyond 100% due to the formation of additional peroxidized byproducts. For instance, a reaction with 13C-labeled formaldehyde achieved a 110% yield (based on hexamine conversion).

Isotopic Labeling and Tracer Studies

Isotopic labeling techniques have been employed to study HMTD’s decomposition pathways and forensic detection.

Synthesis with 15N-Labeled Reagents

Using 15N-ammonium sulfate or 15N-hexamine produces isotopically labeled HMTD, enabling precise tracking of nitrogen atoms during degradation. A protocol combining 14N- and 15N-hexamine (1:1 ratio) demonstrated uniform isotopic distribution in the final product, confirmed via liquid chromatography-mass spectrometry (LC-MS).

Large-Scale and Industrial Considerations

Scaling HMTD synthesis requires stringent temperature control and safety measures due to its extreme sensitivity.

Industrial-Grade Synthesis

A scaled-up procedure using 150 g of hexamine and 500 mL of 50% hydrogen peroxide achieved a 65% yield under controlled refrigeration (−4°C). Mechanical stirring and slow reagent addition minimized localized exothermic reactions.

Analytical Validation of Synthesis Products

Post-synthesis analysis ensures product purity and identifies decomposition byproducts.

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV detection at 210 nm resolves HMTD from hexamine and citric acid residuals. Gradient elution (10 mM ammonium acetate to acetonitrile) achieves baseline separation within 20 minutes.

Mass Spectrometric Characterization

Gas chromatography-mass spectrometry (GC-MS) in electron ionization mode identifies HMTD via its molecular ion peak at m/z 208 and characteristic fragmentation patterns (e.g., m/z 102, 88).

Comparative Data on Synthesis Conditions

Table 1 summarizes key parameters and outcomes across different preparation methods.

| Condition | Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Citric acid (1:1) | Yes | 5 | 85 | 98 |

| No acid | No | 12 | 28 | 75 |

| Formaldehyde-enhanced | Yes | 2 | 110 | 95 |

| 15N-labeled hexamine | Yes | 6 | 78 | 97 |

Analyse Des Réactions Chimiques

Decomposition Reactions

HMTD is known for its rapid decomposition under various conditions, which can lead to explosive detonation. The decomposition pathway involves the breakdown of the peroxide linkages, releasing gases and generating heat. The general decomposition reaction can be represented as follows:

The specific products of this decomposition can vary significantly based on environmental conditions such as temperature, pressure, and the presence of other chemicals .

Oxidation Reactions

HMTD can undergo oxidation reactions, particularly when exposed to certain solvents or under specific ionization conditions. For instance, it has been observed that HMTD oxidizes to form tetramethylene diperoxide diamine dialdehyde (TMDDD) when subjected to elevated temperatures in the presence of solvents like butyl acetate:

The yield of this oxidation can reach up to 25% under controlled conditions .

Gas-Phase Reactions

Recent studies have shown that HMTD interacts with alcohols in gas-phase reactions under atmospheric pressure chemical ionization (APCI) conditions. In these reactions, alcohols attack the methylene carbons of HMTD, resulting in the formation of adducts while releasing hydrogen peroxide:

This unique behavior highlights the reactivity of HMTD and its potential applications in analytical chemistry for enhancing detection methods .

Comparative Analysis with Other Explosives

To understand the unique properties of HMTD, a comparison with other organic peroxides is useful. The following table summarizes key characteristics:

| Compound Name | Chemical Formula | Sensitivity Level | Stability |

|---|---|---|---|

| Hexamethylenetriperoxidediamine (HMTD) | C₆H₁₂N₂O₆ | Very High | Low |

| Triacetone Triperoxide (TATP) | C₉H₁₈O₆ | Very High | Moderate |

| Dinitrotoluene (DNT) | C₇H₅N₃O₄ | Moderate | High |

| Lead Azide | C₂H₅N₇O₅Pb | High | Moderate |

This table illustrates that while HMTD is highly sensitive and unstable, it is often compared with other explosives that may offer different stability profiles and sensitivities .

Applications De Recherche Scientifique

Detection of Explosives

HMTD has gained prominence in forensic science for its role in detecting homemade explosives. Its presence has been identified in various terrorist activities, including the 2005 London bombings and other high-profile attacks. The detection methods employed include:

- High-Performance Liquid Chromatography (HPLC) : An HPLC-APCI-MS method has been developed for trace analysis of HMTD alongside triacetonetriperoxide (TATP). The limit of detection was reported at 0.26 ng on column .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Optimized techniques using GC/MS have successfully detected HMTD traces at concentrations as low as 0.1 ng in acetone solutions .

Case Studies

- Post-Blast Analysis : In forensic investigations, HMTD has been analyzed from post-blast residue using tandem mass spectrometry, which proved crucial for identifying explosive components in criminal cases .

- Environmental Monitoring : HMTD residues can be traced in wastewater from clandestine laboratories, providing insights into illegal explosive manufacturing locations.

Analytical Chemistry Applications

HMTD's unique properties have made it a subject of interest in analytical chemistry, particularly regarding its interactions with other compounds during mass spectrometric analysis.

- Enhanced Detection Techniques : Research has shown that HMTD can form adducts with primary and secondary amines, improving detection sensitivity in mass spectrometry .

- Electrospray Ionization Mass Spectrometry : A study demonstrated that HMTD could be oxidized to tetramethylene diperoxide diamine dialdehyde (TMDDD), enhancing its detection limits significantly .

Mining Industry Applications

Historically, HMTD was utilized as a primary explosive in the mining sector due to its high initiating power and cost-effectiveness. However, its use has diminished due to safety concerns surrounding its sensitivity to environmental stimuli.

Safety Concerns and Challenges

Despite its applications, HMTD poses significant safety risks due to its extreme sensitivity. Handling protocols must be strictly adhered to in both laboratory and field settings to prevent accidental detonation.

Mécanisme D'action

The explosive nature of Hexamethylenetriperoxidediamine is attributed to its peroxide functionalities, which decompose to release a large amount of energy. The compound’s cage-like structure with nitrogen atoms in a trigonal planar geometry contributes to its instability and sensitivity to external stimuli .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

HMTD is most frequently compared to triacetone triperoxide (TATP), another peroxide-based HME. Below is a detailed comparison of their properties, synthesis, and detection challenges.

Table 1: Key Properties of HMTD vs. TATP

Table 2: Forensic and Isotopic Profiling Findings

Key Comparative Insights:

Synthesis and Precursors :

- HMTD requires hexamine, a precursor also used in RDX and HMX production, complicating forensic tracing .

- TATP’s precursor (acetone) is more ubiquitous, increasing its prevalence in improvised devices .

Stability and Hazard Profile :

- HMTD’s instability makes it riskier to handle; documented cases of spontaneous detonation exist .

- TATP is marginally more stable but still degrades unpredictably under heat or mechanical stress .

Detection Challenges: Both lack nitro groups, rendering traditional explosive detectors (e.g., ion mobility spectrometry) ineffective . Advanced methods like LC/MS and HS-SPME-GC/MS achieve sub-nanogram detection limits for HMTD , while TATP is often identified via its gaseous decomposition products .

Explosive Performance :

Activité Biologique

Hexamethylenetriperoxidediamine (HMTD) is a chemical compound primarily known for its use as a high explosive. Its unique structure, characterized by a cage-like arrangement of six peroxide groups connected to a central framework of carbon and nitrogen atoms, contributes to its instability and explosive properties. This article explores the biological activity of HMTD, although it is important to note that its primary function is not in pharmacology but rather in explosive applications.

Chemical Structure and Properties

HMTD has the chemical formula . The compound's structure leads to significant strain within the molecule, making it highly sensitive to various stimuli, including heat, shock, and friction. This sensitivity results in rapid decomposition that can release a large amount of energy, often resulting in explosions .

Detection and Analysis

Research has demonstrated that HMTD can interact with various compounds during mass spectrometric analysis. For example, studies have shown that HMTD can form adducts with primary and secondary amines, enhancing detection sensitivity in forensic applications .

A study conducted on the detection limits of HMTD revealed that it could be identified with a detection limit of approximately 0.30 µM when subjected to UV irradiation . This sensitivity is crucial for forensic investigations involving explosives.

Comparative Studies

HMTD shares similarities with other organic peroxides, such as triacetonetriperoxide (TATP). Both compounds exhibit high reactivity and instability, but their decomposition pathways differ significantly. Research has indicated that the thermal decomposition of HMTD is complex and varies based on environmental conditions .

Summary of Key Findings

| Aspect | Details |

|---|---|

| Chemical Formula | C₆H₁₂N₂O₆ |

| Primary Use | High explosive |

| Sensitivity | Highly sensitive to heat, shock, and friction |

| Detection Limit | 0.30 µM under UV irradiation |

| Research Focus | Explosive properties rather than biological activity |

Q & A

Q. What are the standard synthetic protocols for HMTD in laboratory settings?

HMTD is synthesized by reacting hexamethylenetetramine with hydrogen peroxide (30–35%) in the presence of citric acid as a catalyst. The reaction is typically conducted at 0–5°C to mitigate rapid decomposition. Citric acid sequesters ammonia, a byproduct that otherwise accelerates degradation . Purification involves repeated washing with cold water to remove unreacted precursors, though residual acidity may persist, requiring neutralization for stability .

Q. What analytical methods are recommended for detecting trace HMTD residues?

Liquid chromatography-mass spectrometry (LC/MS) is preferred due to HMTD’s thermal lability, which precludes gas chromatography (GC). Crowson and Beardah (2001) developed an LC/MS method with a detection limit of 20 pg/µL, using atmospheric pressure chemical ionization (APCI) to avoid decomposition . Recent advances in tandem MS (LC-APCI-MS/MS) achieve limits of 0.08 ng for HMTD by monitoring fragmentation patterns (e.g., [M–H]⁺ → m/z 209, 149) .

Q. What key physicochemical properties influence HMTD’s explosive behavior?

HMTD has a detonation velocity of 4,511 m/s at 0.88 g/cm³ and a relative brisance of 0.35, comparable to primary explosives like mercury fulminate . Its sensitivity to friction, shock, and heat (decomposes >75°C) necessitates inert handling environments. The compound’s peroxide bridges contribute to instability, with spontaneous decomposition observed during long-term storage .

Q. What safety protocols are critical for handling HMTD in laboratory settings?

Storage in airtight, opaque containers at sub-ambient temperatures (-20°C) minimizes degradation. Deactivation protocols for peroxide-forming compounds, such as dilution with inert solvents (e.g., acetone) followed by controlled neutralization, are recommended . Avoid metal contacts and static discharge during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for HMTD?

Discrepancies arise from variations in synthesis purity and storage conditions. Stability studies should employ differential scanning calorimetry (DSC) to quantify decomposition enthalpy (ΔH) under controlled humidity and temperature. Marsh et al. (2015) linked instability to residual acidity, advocating for pH-neutral post-synthesis washes . Parallel analysis via Raman spectroscopy can track peroxide bond degradation over time .

Q. What methodological optimizations improve HMTD detection in post-blast residues?

Headspace solid-phase microextraction (HS-SPME) coupled with GC/µECD enhances sensitivity for volatile decomposition products (e.g., formic acid, ammonia) at low temperatures (40–60°C). Stambouli et al. (2019) achieved a detection limit of 0.1 ng/mL in acetone solutions using Carboxen/polydimethylsiloxane fibers . For post-blast samples, liquid-liquid extraction with dichloromethane followed by LC-MS/MS reduces matrix interference .

Q. What computational models predict HMTD’s decomposition pathways and sensitivity?

Density functional theory (DFT) simulations identify peroxide bridge cleavage as the primary decomposition route, with activation energies (~30 kcal/mol) consistent with experimental thermal thresholds. Molecular dynamics (MD) models further correlate crystal defects (e.g., vacancies) with increased sensitivity to mechanical stress .

Q. How does HMTD’s initiation efficiency compare to other primary explosives in mixed compositions?

Detonation cap tests show HMTD (0.05 g) initiates 40% nitroglycerin dynamite, outperforming mercury fulminate in confined settings. However, its hygroscopicity and low thermal stability limit its use in humid environments. Comparative studies with diazodinitrophenol (DDNP) highlight HMTD’s higher sensitivity but lower storage stability .

Q. What novel spectroscopic techniques enhance trace HMTD analysis in environmental samples?

Ambient ionization methods like paper-spray MS enable in-field detection without chromatographic separation. Peña-Quevedo et al. (2009) demonstrated direct analysis of HMTD degradation products (e.g., formamide) using ion mobility spectrometry (IMS) with a drift time of 7.8 ms .

Q. How can environmental persistence of HMTD be quantified in post-blast scenarios?

Solid-phase extraction (SPE) with C18 cartridges concentrates HMTD from aqueous matrices, achieving recovery rates >85% at pH 7. Darrach et al. (1998) validated SPE-LC/MS for detecting HMTD in marine sediments at parts-per-trillion levels, critical for forensic attribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.